molecular formula C11H17N5O3 B2500458 7-(2-hydroxyethyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941885-76-3

7-(2-hydroxyethyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2500458
CAS RN: 941885-76-3
M. Wt: 267.289
InChI Key: XVVXEFWQKHCKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-(2-hydroxyethyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, which is a fundamental component of nucleic acids and is involved in many biochemical processes. The structure of this compound suggests that it may have potential biological activity, given the presence of hydroxyethyl and isopropylamino groups attached to the purine core.

Synthesis Analysis

The synthesis of related purine derivatives has been described in the literature. For instance, a series of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydropurine-2,6-diones were synthesized and tested for various biological activities . Another study reported the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation, starting from a 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine derivative . These methods involve multiple steps, including hydrogenation and reactions with orthocarboxylate and mesyl chloride to obtain the desired purine derivatives.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a bicyclic ring system consisting of a pyrimidine ring fused to an imidazole ring. The specific substituents at various positions on the purine ring system can significantly influence the molecule's biological activity. In the case of the compound , the 2-hydroxyethyl and isopropylamino groups at the 7 and 8 positions, respectively, could play a crucial role in its interaction with biological targets.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions depending on their substituents. The presence of a hydroxyethyl group may allow for reactions involving alcohol functionalities, while the isopropylamino group could participate in reactions typical of amines. The studies referenced do not provide specific details on the chemical reactions of the compound , but they do suggest that the purine derivatives synthesized have been tested for biological activities, which implies that they are reactive under physiological conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives like the one described are influenced by their molecular structure. The hydroxyethyl group is likely to increase the compound's hydrophilicity, while the isopropylamino group may contribute to its basicity. These properties are important for the compound's solubility, stability, and overall reactivity. The referenced studies do not provide explicit details on the physical and chemical properties of the specific compound , but they do indicate that the synthesized compounds were suitable for biological testing, suggesting appropriate solubility and stability for such assays .

Scientific Research Applications

Synthesis and Biological Activity

  • Cardiovascular Activity : Research into purine derivatives has identified compounds with significant cardiovascular benefits, including prophylactic antiarrhythmic activity and hypotensive effects. The synthesis of new derivatives and their evaluation in cardiovascular models have been a key area of interest (G. Chłoń-Rzepa et al., 2004).

  • Antitumor and Antiviral Applications : The synthesis of novel purine derivatives has led to the discovery of compounds with promising antitumor activities. These findings are crucial for the development of new chemotherapeutic agents (T. Ueda et al., 1987).

  • Psychotropic Potential : Investigations into the psychotropic potential of purine-2,6-dione derivatives have revealed compounds with significant antidepressant and anxiolytic activities. These studies highlight the therapeutic potential of purine derivatives in treating mental health disorders (G. Chłoń-Rzepa et al., 2013).

Methodological Advances

  • Efficient Synthesis Techniques : Advances in the synthesis of purine derivatives, including those related to antitumor agents like lavendamycin methyl ester, have been reported. These methodologies offer pathways to produce these compounds more efficiently, which is vital for their further study and potential drug development (M. Behforouz et al., 1996).

properties

IUPAC Name

7-(2-hydroxyethyl)-3-methyl-8-(propan-2-ylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-6(2)12-10-13-8-7(16(10)4-5-17)9(18)14-11(19)15(8)3/h6,17H,4-5H2,1-3H3,(H,12,13)(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVXEFWQKHCKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(N1CCO)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.